O-Phospho-L-tyrosine O-Phospho-L-tyrosine O(4)-phospho-L-tyrosine is a non-proteinogenic L-alpha-amino acid that is L-tyrosine phosphorylated at the phenolic hydroxy group. It has a role as an Escherichia coli metabolite and an immunogen. It is a L-tyrosine derivative, an O(4)-phosphotyrosine and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of an O(4)-phosphonato-L-tyrosine(2-). It is an enantiomer of an O(4)-phospho-D-tyrosine.
Phosphotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
An amino acid that occurs in endogenous proteins. Tyrosine phosphorylation and dephosphorylation plays a role in cellular signal transduction and possibly in cell growth control and carcinogenesis.
Brand Name: Vulcanchem
CAS No.: 21820-51-9
VCID: VC20778111
InChI: InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Molecular Formula: C9H12NO6P
Molecular Weight: 261.17 g/mol

O-Phospho-L-tyrosine

CAS No.: 21820-51-9

Cat. No.: VC20778111

Molecular Formula: C9H12NO6P

Molecular Weight: 261.17 g/mol

* For research use only. Not for human or veterinary use.

O-Phospho-L-tyrosine - 21820-51-9

Specification

Description O(4)-phospho-L-tyrosine is a non-proteinogenic L-alpha-amino acid that is L-tyrosine phosphorylated at the phenolic hydroxy group. It has a role as an Escherichia coli metabolite and an immunogen. It is a L-tyrosine derivative, an O(4)-phosphotyrosine and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of an O(4)-phosphonato-L-tyrosine(2-). It is an enantiomer of an O(4)-phospho-D-tyrosine.
Phosphotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
An amino acid that occurs in endogenous proteins. Tyrosine phosphorylation and dephosphorylation plays a role in cellular signal transduction and possibly in cell growth control and carcinogenesis.
CAS No. 21820-51-9
Molecular Formula C9H12NO6P
Molecular Weight 261.17 g/mol
IUPAC Name (2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1
Standard InChI Key DCWXELXMIBXGTH-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O
SMILES C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator